![molecular formula C18H21N3O3 B5119354 1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5119354.png)
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzyl chloride and 4-nitrophenylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Procedure: The 3-methoxybenzyl chloride is added to a solution of 4-nitrophenylpiperazine in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a component in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-methyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with the methoxy group in a different position, potentially leading to different reactivity and applications.
1-(2-Chloro-4-nitrophenyl)piperazine: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-15(13-18)14-19-9-11-20(12-10-19)16-5-7-17(8-6-16)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGAMVZHSLFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
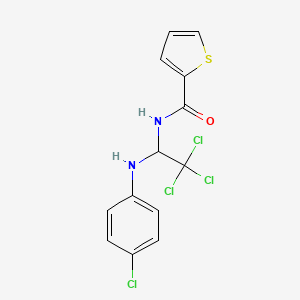

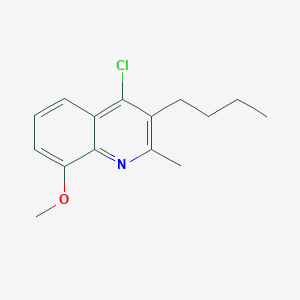
![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
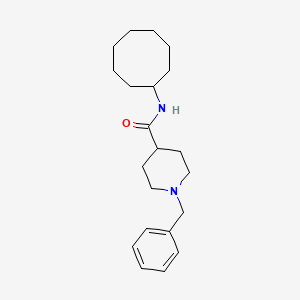
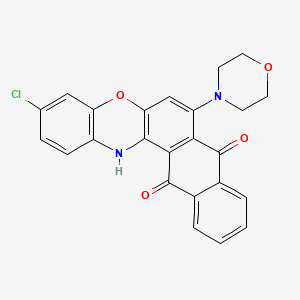
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
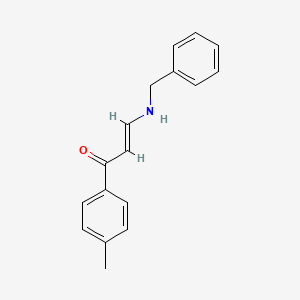
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)

![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B5119352.png)
![(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5119369.png)
